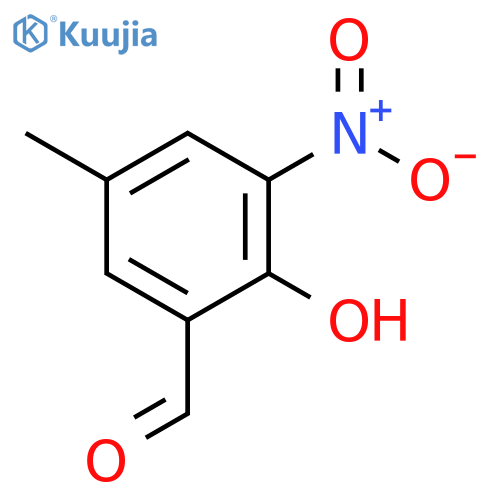Cas no 66620-31-3 (5-methoxy-3-nitrosalicylaldehyde)

66620-31-3 structure
商品名:5-methoxy-3-nitrosalicylaldehyde
5-methoxy-3-nitrosalicylaldehyde 化学的及び物理的性質
名前と識別子
-
- 5-methoxy-3-nitrosalicylaldehyde
- 2-hydroxy-5-methyl-3-nitrobenzaldehyde
- DTXSID80408429
- 2-hydroxy-5-methyl-3-nitro-benzaldehyde
- 66620-31-3
- 2-hydroxy-3-nitro-5-methylbenzaldehyde
- SCHEMBL10013940
- 3-nitro-5-methyl-salicylaldehyde
- AKOS005376428
- AE-848/30539045
-
- MDL: MFCD00060539
- インチ: InChI=1S/C8H7NO4/c1-5-2-6(4-10)8(11)7(3-5)9(12)13/h2-4,11H,1H3
- InChIKey: WUGNDXPTZCCGDM-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=C(C(=C1)[N+](=O)[O-])O)C=O
計算された属性
- せいみつぶんしりょう: 181.03751
- どういたいしつりょう: 181.03750770g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 213
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 83.1Ų
じっけんとくせい
- PSA: 80.44
5-methoxy-3-nitrosalicylaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 025132-250mg |
2-Hydroxy-5-methyl-3-nitro-benzaldehyde |
66620-31-3 | 250mg |
£160.00 | 2022-03-01 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1771885-10g |
2-Hydroxy-5-methyl-3-nitrobenzaldehyde |
66620-31-3 | 98% | 10g |
¥23648.00 | 2024-05-04 | |
| Fluorochem | 025132-2g |
2-Hydroxy-5-methyl-3-nitro-benzaldehyde |
66620-31-3 | 2g |
£598.00 | 2022-03-01 | ||
| Fluorochem | 025132-1g |
2-Hydroxy-5-methyl-3-nitro-benzaldehyde |
66620-31-3 | 1g |
£372.00 | 2022-03-01 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1771885-1g |
2-Hydroxy-5-methyl-3-nitrobenzaldehyde |
66620-31-3 | 98% | 1g |
¥7453.00 | 2024-05-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1771885-25g |
2-Hydroxy-5-methyl-3-nitrobenzaldehyde |
66620-31-3 | 98% | 25g |
¥36855.00 | 2024-05-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1771885-5g |
2-Hydroxy-5-methyl-3-nitrobenzaldehyde |
66620-31-3 | 98% | 5g |
¥14640.00 | 2024-05-04 | |
| Crysdot LLC | CD12045013-1g |
2-Hydroxy-5-methyl-3-nitrobenzaldehyde |
66620-31-3 | 97% | 1g |
$559 | 2024-07-24 |
5-methoxy-3-nitrosalicylaldehyde 関連文献
-
Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222
-
Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229
-
Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
-
Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395
-
Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
66620-31-3 (5-methoxy-3-nitrosalicylaldehyde) 関連製品
- 53844-98-7(2,4-Dihydroxy-5-nitrobenzaldehyde)
- 2460-59-5(2-Hydroxy-3,5-dinitrobenzaldehyde)
- 97-51-8(5-Nitrosalicylaldehyde)
- 5274-70-4(2-hydroxy-3-nitro-benzaldehyde)
- 52132-61-3(3,5-Dinitro-4-hydroxybenzaldehyde)
- 3011-34-5(4-Formyl-2-nitrophenol)
- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)
- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)
- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
